molecular formula C15H15N3O3S B2815950 4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898450-67-4

4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2815950
CAS No.: 898450-67-4
M. Wt: 317.36
InChI Key: GITVLGWRTWVKGS-UHFFFAOYSA-N
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Description

4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinazolinones. This compound is characterized by a quinazolinone core structure with a 3-nitrobenzylthio substituent. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzyl chloride and 5,6,7,8-tetrahydroquinazolin-2(1H)-one.

    Thioether Formation: The first step involves the nucleophilic substitution reaction between 3-nitrobenzyl chloride and a thiol compound to form the 3-nitrobenzylthio intermediate.

    Cyclization: The intermediate then undergoes cyclization with 5,6,7,8-tetrahydroquinazolin-2(1H)-one under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes often require the use of continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding quinazolinone and 3-nitrobenzyl alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 4-((3-aminobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

    Hydrolysis: 5,6,7,8-tetrahydroquinazolin-2(1H)-one and 3-nitrobenzyl alcohol.

Scientific Research Applications

4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exerts its effects is primarily through interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinazolinone core can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((3-aminobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one: Similar structure but with an amino group instead of a nitro group.

    4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, making this compound useful in various chemical and biological studies.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[(3-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15-16-13-7-2-1-6-12(13)14(17-15)22-9-10-4-3-5-11(8-10)18(20)21/h3-5,8H,1-2,6-7,9H2,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITVLGWRTWVKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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